3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran
Overview
Description
Synthesis Analysis
The synthesis of 3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran and related compounds has been explored through various multi-component reactions and stepwise synthetic strategies. A four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones has been developed to efficiently synthesize structurally diverse pyran derivatives . Another approach for synthesizing naphtho[1,8-bc]pyran, a related compound, involves a three-step process starting from acenaphthenone, which includes oxidation, reduction, and dehydration steps . Additionally, the synthesis of 3H-naphtho[2,1-b]pyrans has been achieved through cyclocoupling reactions of β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids .
Molecular Structure Analysis
The molecular structure of dimethyl 3H-naphtho[2,1,b]pyran-2,3-dicarboxylate, a compound closely related to 3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran, has been determined by X-ray crystallography. The study revealed bond lengths and angles consistent with previously reported structures of pyran derivatives, and the presence of π-π ring stacking within the crystal structure, which stabilizes the crystal packing .
Chemical Reactions Analysis
The chemical reactivity of naphtho[1,2-b]pyran derivatives has been explored in various contexts. For instance, the synthesis of 3H-naphtho[2,1-b]pyran derivatives linked to thiophene units via an acetylenic junction has been reported, with a focus on their photochromic properties . Additionally, the conversion of 6-chloro-2,2-dimethyl-2H-naphtho[1,2-b]pyran into various halogenated derivatives has been described, which includes the preparation of halogenohydrins and halogenoketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphtho[1,2-b]pyran derivatives have been studied in the context of their photochromic and electrochemical behavior. For example, the photochromic properties of substituted 3H-naphtho[2,1-b]pyrans have been investigated, demonstrating that the color of the photo-generated merocyanine dyes can be modulated by steric interactions . Similarly, the electrochemical and photochromic behavior of 3,3-diphenyl-8-(1,4-dithiafulven-6-yl)-[3H]-naphtho[2,1-b]pyran derivatives has been studied, showing potential for electroactive bichromophoric systems . Moreover, the catalytic application of a nanostructured molten salt in the synthesis of tetrahydrobenzo[b]pyrans and related derivatives has been reported, highlighting the green chemistry aspects of the synthesis .
Scientific Research Applications
Cancer Research
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (ARQ 501) is a fully synthetic version of the natural product β-lapachone . It has been isolated from the lapacho tree and has demonstrated promising anticancer activity .
Method of Application
ARQ 501 formulated with hydroxypropyl-β-cyclodextrin has successfully completed phase I clinical trials and is currently in several phase II human clinical trials for the treatment of pancreatic cancer, head and neck cancer, and leiomyosarcoma .
Results
The metabolites of ARQ 501 were investigated by low-resolution and high-resolution mass spectrometry in plasma from (nu/nu) mice, rats, and humans treated with the compound . The data for one of the metabolites identified are consistent with conjugation of ARQ 501 with a glucosylsulfate moiety .
Anti-inflammatory and Anti-arthritic Research
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (β-lapachone; β-lap) has been studied for its anti-inflammatory and anti-arthritic activities .
Method of Application
Carrageenan-induced paw edema, cell migration evaluation, and production of pro-inflammatory cytokines tumor necrosis factor (TNF)-α, interleukin (IL)-6, and nitric oxide were used for this study . β-Lap was tested in doses of 40 and 60 mg/kg, orally .
Results
In the paw edema test, the dose of 60 mg/kg gave a higher percentage inhibition of edema (49.3 %) than control . β-Lap inhibited neutrophil migration and reduced concentrations of TNF-α, IL-6, and NO in peritoneal exudates of animals with peritonitis . In the arthritis test, β-Lap inhibited edema and NO production in the serum of treated animals .
Safety And Hazards
properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrobenzo[h]chromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16-15/h3-8H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUYQZUDUFSJRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453467 | |
Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |
CAS RN |
16274-33-2 | |
Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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